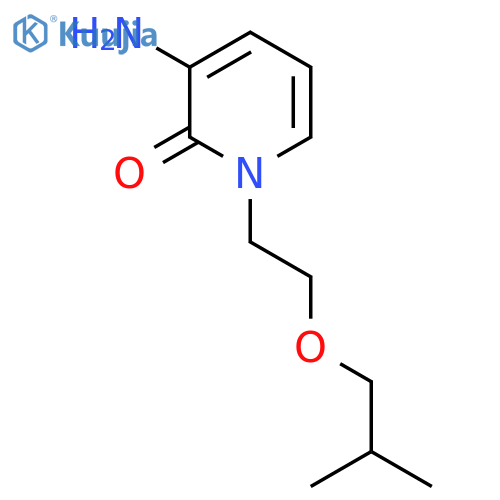

Cas no 1698725-83-5 (3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one)

3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one

- 1698725-83-5

- EN300-1108838

- 3-amino-1-[2-(2-methylpropoxy)ethyl]-1,2-dihydropyridin-2-one

-

- インチ: 1S/C11H18N2O2/c1-9(2)8-15-7-6-13-5-3-4-10(12)11(13)14/h3-5,9H,6-8,12H2,1-2H3

- InChIKey: ZUHOMPBXVMRSGW-UHFFFAOYSA-N

- ほほえんだ: O(CCN1C=CC=C(C1=O)N)CC(C)C

計算された属性

- せいみつぶんしりょう: 210.136827821g/mol

- どういたいしつりょう: 210.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1108838-2.5g |

3-amino-1-[2-(2-methylpropoxy)ethyl]-1,2-dihydropyridin-2-one |

1698725-83-5 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1108838-10g |

3-amino-1-[2-(2-methylpropoxy)ethyl]-1,2-dihydropyridin-2-one |

1698725-83-5 | 95% | 10g |

$3929.0 | 2023-10-27 | |

| Enamine | EN300-1108838-0.25g |

3-amino-1-[2-(2-methylpropoxy)ethyl]-1,2-dihydropyridin-2-one |

1698725-83-5 | 95% | 0.25g |

$840.0 | 2023-10-27 | |

| Enamine | EN300-1108838-5.0g |

3-amino-1-[2-(2-methylpropoxy)ethyl]-1,2-dihydropyridin-2-one |

1698725-83-5 | 5g |

$3770.0 | 2023-05-26 | ||

| Enamine | EN300-1108838-0.5g |

3-amino-1-[2-(2-methylpropoxy)ethyl]-1,2-dihydropyridin-2-one |

1698725-83-5 | 95% | 0.5g |

$877.0 | 2023-10-27 | |

| Enamine | EN300-1108838-0.1g |

3-amino-1-[2-(2-methylpropoxy)ethyl]-1,2-dihydropyridin-2-one |

1698725-83-5 | 95% | 0.1g |

$804.0 | 2023-10-27 | |

| Enamine | EN300-1108838-0.05g |

3-amino-1-[2-(2-methylpropoxy)ethyl]-1,2-dihydropyridin-2-one |

1698725-83-5 | 95% | 0.05g |

$768.0 | 2023-10-27 | |

| Enamine | EN300-1108838-1.0g |

3-amino-1-[2-(2-methylpropoxy)ethyl]-1,2-dihydropyridin-2-one |

1698725-83-5 | 1g |

$1299.0 | 2023-05-26 | ||

| Enamine | EN300-1108838-10.0g |

3-amino-1-[2-(2-methylpropoxy)ethyl]-1,2-dihydropyridin-2-one |

1698725-83-5 | 10g |

$5590.0 | 2023-05-26 | ||

| Enamine | EN300-1108838-1g |

3-amino-1-[2-(2-methylpropoxy)ethyl]-1,2-dihydropyridin-2-one |

1698725-83-5 | 95% | 1g |

$914.0 | 2023-10-27 |

3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one 関連文献

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-oneに関する追加情報

Introduction to 3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one (CAS No. 1698725-83-5)

3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one is a compound of significant interest in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This molecule, identified by the CAS number 1698725-83-5, belongs to the dihydropyridine class, which is well-known for its applications in medicinal chemistry due to its ability to interact with biological targets in a highly specific manner. The presence of both amino and hydroxyl functional groups in its structure suggests potential roles in drug design, particularly in modulating enzyme activity and receptor binding.

The synthesis of 3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one involves a series of carefully orchestrated chemical reactions that highlight the importance of precision in organic synthesis. The dihydropyridine core is a key structural motif that has been extensively studied for its pharmacological properties. Researchers have leveraged this scaffold to develop compounds with therapeutic potential in various areas, including cardiovascular diseases and neurodegenerative disorders. The introduction of the amino group at the 3-position and the (2-methylpropoxy)ethyl side chain at the 1-position introduces additional reactivity and binding capabilities, making this compound a promising candidate for further exploration.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of 3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one with biological targets with greater accuracy. These studies have revealed that the compound exhibits high selectivity for certain enzymes and receptors, which could be exploited for the development of novel therapeutics. For instance, computational models suggest that this molecule may interact with proteins involved in signal transduction pathways, potentially leading to applications in treating conditions such as hypertension and inflammation.

In vitro studies have begun to unravel the mechanistic aspects of 3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one, providing insights into its pharmacological effects. Initial experiments indicate that the compound can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The amino group appears to play a crucial role in these interactions by forming hydrogen bonds with polar residues on the target proteins. Additionally, the (2-methylpropoxy)ethyl side chain contributes to hydrophobic interactions, further stabilizing the compound-receptor complex.

The potential therapeutic applications of 3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one are broad and multifaceted. Given its structural similarities to known dihydropyridine-based drugs, this compound may find utility in treating cardiovascular diseases by targeting calcium channels in cardiac muscle cells. Furthermore, its ability to inhibit inflammatory enzymes suggests potential applications in managing chronic inflammatory conditions such as rheumatoid arthritis and atherosclerosis. Preclinical studies are currently underway to evaluate these possibilities and to identify any potential side effects or toxicities associated with long-term use.

The synthesis and characterization of 3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one also highlight the importance of green chemistry principles in pharmaceutical development. Researchers are increasingly focusing on sustainable synthetic routes that minimize waste and reduce environmental impact. The use of efficient catalytic systems and solvent-free reactions has allowed for more environmentally friendly approaches to producing this compound. These efforts align with global initiatives aimed at promoting sustainable practices across all sectors of chemical manufacturing.

As our understanding of biological systems continues to evolve, so too does our ability to design molecules with tailored properties. The case of 3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one underscores this point by demonstrating how structural modifications can lead to novel pharmacological effects. By combining experimental data with computational modeling, researchers can accelerate the discovery process and bring new therapeutic agents to market more quickly. This interdisciplinary approach is essential for addressing the complex challenges posed by modern medicine.

The future prospects for 3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one are bright, particularly as more research is conducted into its potential applications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial for translating laboratory findings into clinical reality. As new technologies emerge, such as CRISPR gene editing and artificial intelligence-driven drug discovery platforms, the possibilities for utilizing compounds like this one will only expand. The journey from initial discovery to therapeutic use is long and complex but holds immense promise for improving human health.

1698725-83-5 (3-amino-1-2-(2-methylpropoxy)ethyl-1,2-dihydropyridin-2-one) 関連製品

- 2008495-43-8(benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)

- 2228306-72-5(2-fluoro-2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-amine)

- 89401-58-1(4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-)

- 2955551-10-5(tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate)

- 2228820-25-3(3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid)

- 494767-19-0(1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine)

- 15690-38-7(7-Amino-deacetylcephalosporanic Acid)

- 2137086-51-0((3R)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propan-1-ol)

- 1537722-81-8(3-(Methanesulfinylmethyl)azetidine)

- 1806877-92-8(6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine)